Technical Guide: Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide
Technical Guide: Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide
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Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2,3-Dihydro-1-benzofuran-5-carbothioamide, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthesis commences with the commercially available 2,3-dihydro-1-benzofuran and proceeds through a three-step sequence involving formylation, conversion to the corresponding nitrile, and subsequent thionation. This guide offers detailed, step-by-step experimental protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the underlying chemical principles. The methodologies described herein are designed for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and structurally related compounds.
Introduction
The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, making them attractive targets for drug discovery programs.[3] The introduction of a carbothioamide (thioamide) functional group at the 5-position of this heterocyclic system can further enhance its biological profile. Thioamides are known isosteres of amides with distinct electronic and steric properties that can lead to improved target affinity and metabolic stability.[4] This guide details a reliable synthetic route to 2,3-Dihydro-1-benzofuran-5-carbothioamide, a valuable building block for the synthesis of more complex molecules.
The presented synthesis is a three-step process:
-
Formylation: Introduction of a formyl group at the 5-position of the 2,3-dihydro-1-benzofuran ring via an electrophilic aromatic substitution reaction.
-
Nitrile Formation: Conversion of the resulting aldehyde to a nitrile, a key intermediate for the final transformation.
-
Thionation: Transformation of the nitrile to the desired carbothioamide using a thionating agent.
This guide will elaborate on each of these steps, providing both theoretical understanding and practical experimental details.
Synthetic Strategy and Workflow
The overall synthetic strategy is designed for efficiency and scalability, utilizing well-established and reliable chemical transformations. The workflow is illustrated in the diagram below.
Caption: Overall synthetic workflow for 2,3-Dihydro-1-benzofuran-5-carbothioamide.
Experimental Protocols and Mechanistic Insights
Step 1: Formylation of 2,3-Dihydro-1-benzofuran
The introduction of a formyl group onto the aromatic ring of 2,3-dihydro-1-benzofuran is a critical first step. The Gattermann reaction provides a classic and effective method for this transformation.[5][6] This reaction involves the use of hydrogen cyanide and a Lewis acid catalyst to generate an electrophilic species that attacks the electron-rich aromatic ring.[7]
Reaction:
2,3-Dihydro-1-benzofuran → 2,3-Dihydro-1-benzofuran-5-carbaldehyde
3.1.1. Mechanistic Rationale
The Gattermann reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃) activates hydrogen cyanide, forming a highly reactive electrophile, which is then attacked by the aromatic ring of 2,3-dihydro-1-benzofuran. The ether oxygen of the dihydrobenzofuran ring is an activating group, directing the substitution to the ortho and para positions. Due to steric hindrance at the ortho positions (C4 and C6), the formylation occurs predominantly at the para position (C5).
Caption: Simplified mechanism of the Gattermann formylation reaction.
3.1.2. Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,3-Dihydro-1-benzofuran | 120.15 | 10.0 g | 83.2 |
| Zinc Cyanide (Zn(CN)₂) | 117.43 | 14.6 g | 124.8 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 22.2 g | 166.4 |
| Dry Dichloromethane (DCM) | - | 200 mL | - |
| Hydrogen Chloride (gas) | 36.46 | - | - |
| Hydrochloric Acid (1 M) | - | 100 mL | - |
| Sodium Bicarbonate (sat. aq.) | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride and dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add zinc cyanide to the stirred suspension.
-
Bubble dry hydrogen chloride gas through the mixture for 30-45 minutes.
-
Add a solution of 2,3-dihydro-1-benzofuran in dry dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3-dihydro-1-benzofuran-5-carbaldehyde.[8]
Step 2: Synthesis of 2,3-Dihydro-1-benzofuran-5-carbonitrile
The conversion of the aldehyde to a nitrile is a key step in this synthetic sequence. A common and efficient method involves the reaction of the aldehyde with hydroxylamine to form an oxime, which is then dehydrated to the nitrile.[9][10] This can often be performed in a one-pot procedure.[11]
Reaction:
2,3-Dihydro-1-benzofuran-5-carbaldehyde → 2,3-Dihydro-1-benzofuran-5-carbonitrile
3.2.1. Mechanistic Rationale
The reaction proceeds in two stages. First, the aldehyde reacts with hydroxylamine in a condensation reaction to form an aldoxime. In the second stage, the aldoxime is dehydrated, typically under acidic or basic conditions, to yield the nitrile.
Caption: Mechanism for the formation of the nitrile from the aldehyde.
3.2.2. Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,3-Dihydro-1-benzofuran-5-carbaldehyde | 148.16 | 5.0 g | 33.7 |
| Hydroxylamine Hydrochloride | 69.49 | 3.5 g | 50.6 |
| Sodium Formate | 68.01 | 4.6 g | 67.4 |
| Formic Acid | 46.03 | 20 mL | - |
| Water | - | 50 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Sodium Bicarbonate (sat. aq.) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a round-bottom flask, dissolve 2,3-dihydro-1-benzofuran-5-carbaldehyde in formic acid.
-
Add hydroxylamine hydrochloride and sodium formate to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2,3-dihydro-1-benzofuran-5-carbonitrile.
Step 3: Thionation to 2,3-Dihydro-1-benzofuran-5-carbothioamide
The final step is the conversion of the nitrile to the desired thioamide. While there are several methods for this transformation, a common approach involves the reaction with a thionating agent. For the conversion of an amide to a thioamide, Lawesson's reagent is a mild and efficient choice.[12][13] It is also possible to convert nitriles to thioamides using reagents like phosphorus pentasulfide.[14]
Reaction:
2,3-Dihydro-1-benzofuran-5-carbonitrile → 2,3-Dihydro-1-benzofuran-5-carbothioamide
3.3.1. Mechanistic Rationale (Thionation of the corresponding amide)
While the direct thionation of a nitrile is possible, a more common route involves the hydrolysis of the nitrile to the corresponding amide, followed by thionation. The mechanism of thionation of an amide with Lawesson's reagent involves the formation of a reactive dithiophosphine ylide, which reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate.[15][16] This intermediate then undergoes a cycloreversion to yield the thioamide and a stable phosphorus-oxygen double bond.[12]
Caption: Simplified mechanism for the thionation of an amide using Lawesson's Reagent.
3.3.2. Experimental Protocol (via the Amide)
Part A: Hydrolysis of the Nitrile to the Amide
-
The 2,3-dihydro-1-benzofuran-5-carbonitrile can be hydrolyzed to the corresponding carboxamide using either acidic or basic conditions. A common method is to use a mixture of a mineral acid (e.g., sulfuric acid) in a suitable solvent and heating the mixture.
Part B: Thionation of the Amide
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,3-Dihydro-1-benzofuran-5-carboxamide | 163.17 | 2.0 g | 12.3 |
| Lawesson's Reagent | 404.47 | 3.0 g | 7.4 |
| Anhydrous Toluene | - | 50 mL | - |
| Sodium Bicarbonate (sat. aq.) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a round-bottom flask, suspend 2,3-dihydro-1-benzofuran-5-carboxamide and Lawesson's reagent in anhydrous toluene.
-
Heat the mixture to reflux for 4-6 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove any insoluble byproducts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 2,3-dihydro-1-benzofuran-5-carbothioamide.
Characterization Data
The final product, 2,3-Dihydro-1-benzofuran-5-carbothioamide, should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₉H₉NOS |
| Molecular Weight | 179.24 g/mol |
| Appearance | Yellowish solid |
| Purity (Typical) | >98% |
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the aromatic and dihydrofuran protons. The chemical shifts will be influenced by the electron-withdrawing nature of the carbothioamide group.
-
¹³C NMR: Resonances for all nine carbon atoms, including the characteristic thiocarbonyl carbon signal at a downfield chemical shift.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, C=S stretching, and aromatic C-H stretching.
Safety Considerations
-
Hydrogen Cyanide/Zinc Cyanide: These are highly toxic materials. All manipulations should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Lawesson's Reagent: This reagent has a strong, unpleasant odor. It is recommended to handle it in a fume hood.
-
Solvents: Dichloromethane and toluene are flammable and should be handled with care, away from ignition sources.
-
Acids: Strong acids like hydrogen chloride and formic acid are corrosive and should be handled with appropriate care.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of 2,3-Dihydro-1-benzofuran-5-carbothioamide. By following the detailed experimental protocols and understanding the underlying reaction mechanisms, researchers can confidently synthesize this valuable building block for further applications in drug discovery and medicinal chemistry. The presented three-step sequence offers a practical approach for accessing this and related thioamide-containing heterocyclic compounds.
References
-
Allen, C. F. H. Benzonitrile from benzaldehyde. Toppr. [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. [Link]
-
Al-Mughaid, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6999. [Link]
-
Wikipedia. Lawesson's reagent. [Link]
-
Wang, L., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(35), 20248-20255. [Link]
-
Wang, L., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar. [Link]
-
ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent (1). [Link]
-
ResearchGate. Mechanism of amide thiocarbonylation via Lawesson's reagent. [Link]
-
Scribd. Benzaldehyde To Benzonitrile. [Link]
-
YouTube. (2020). Benzaldehyde To Benzonitrile And Vice-versa I Basic Conversion Of Aromatic Compounds I Part-5. [Link]
-
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]
-
Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. [Link]
-
Gomaa, M. S., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry, 4(4), 1461-1473. [Link]
-
ResearchGate. Synthesis of benzofurans via Friedel–Crafts acylation. [Link]
-
ResearchGate. A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10. [Link]
-
Gomaa, M. S., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. [Link]
-
Wikipedia. Gattermann reaction. [Link]
-
Gattermann Aldehyde Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Zhang, X., et al. (2020). Friedel-Crafts alkylation oxidative cyclization catalyzed by co-oxidation of SeO2 and FeCl3: a simple synthesis of benzo[b]furan from acetophenone and anisole. Synthetic Communications, 50(16), 2465-2473. [Link]
-
Katritzky, A. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC, 2004(5), 179-191. [Link]
-
Qin, L., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(6), 370-376. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Li, Y., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(45), 29631-29635. [Link]
-
Organic Chemistry Portal. Benzofuran synthesis. [Link]
-
PrepChem.com. Synthesis of 2,3-dihydro-5-benzofuranamine. [Link]
-
Qin, L., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(6), 370-376. [Link]
-
Arias, M. D., et al. (2014). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 57(15), 6377-6392. [Link]
-
Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]
-
BYJU'S. Gattermann reaction examples. [Link]
-
Autech Intermediates. 2,3-Dihydro-1-benzofuran-5-carbaldehyde. [Link]
-
CP Lab Safety. 2,3-Dihydrobenzofuran-5-carbothioamide, 98% Purity, C9H9NOS, 1 gram. [Link]
- Google Patents.
-
PubChem. (1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride. [Link]
-
ResearchGate. Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives. [Link]
-
International Journal of Health and Allied Sciences. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]
-
Summers, J. B., et al. (1988). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. Journal of Medicinal Chemistry, 31(10), 1960-1964. [Link]
Sources
- 1. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Gattermann Aldehyde Synthesis (Chapter 52) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. 2,3-Dihydro-1-benzofuran-5- carbaldehyde – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]
- 9. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scribd.com [scribd.com]
- 12. Lawesson's Reagent [organic-chemistry.org]
- 13. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 14. Thioamide synthesis by thionation [organic-chemistry.org]
- 15. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
